1-Diethoxyphosphoryl-2-iodo-butane
CAS No.: 183180-82-7
Cat. No.: VC18967398
Molecular Formula: C8H18IO3P
Molecular Weight: 320.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 183180-82-7 |
---|---|
Molecular Formula | C8H18IO3P |
Molecular Weight | 320.10 g/mol |
IUPAC Name | 1-diethoxyphosphoryl-2-iodobutane |
Standard InChI | InChI=1S/C8H18IO3P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h8H,4-7H2,1-3H3 |
Standard InChI Key | QNDKYPNQNCBINQ-UHFFFAOYSA-N |
Canonical SMILES | CCC(CP(=O)(OCC)OCC)I |
Introduction
Chemical Identification and Structural Properties
1-Diethoxyphosphoryl-2-iodo-butane is identified by the molecular formula C₈H₁₈IO₃P and a molecular weight of 320.10 g/mol . The IUPAC name, 1-diethoxyphosphoryl-4-iodobutane, reflects its substitution pattern: a diethylphosphonate group at position 1 and an iodine atom at position 4 of the butane chain . The canonical SMILES representation, CCOP(=O)(CCCCI)OCC, and InChI key, JEQZNJLYDRAZPH-UHFFFAOYSA-N, further clarify its connectivity and stereochemical neutrality .
Table 1: Key Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₈IO₃P |
Molecular Weight | 320.10 g/mol |
SMILES | CCOP(=O)(CCCCI)OCC |
InChI Key | JEQZNJLYDRAZPH-UHFFFAOYSA-N |
CAS Registry Number | 125331-01-3 |
The compound’s phosphonate group enhances its reactivity in Michaelis-Arbuzov and Mitsunobu reactions, while the iodine atom facilitates nucleophilic substitutions3 .
Synthesis and Preparation
Halogen Exchange Reactions
A primary route to 1-diethoxyphosphoryl-2-iodo-butane involves Finkelstein reactions, where a chloro- or bromobutane precursor undergoes halogen exchange with sodium iodide in dry acetone3. For example, reacting 1-chloro-4-(diethylphosphono)butane with NaI yields the iodo derivative via an SN2 mechanism:
3.
The use of dry acetone ensures the precipitation of NaCl, driving the reaction to completion3.
Phosphorylation of Iodobutanes
Alternatively, phosphorylation of 1-iodobutane with diethyl phosphite in the presence of a radical initiator can yield the target compound. This method leverages the radical stability of the iodine atom to facilitate P–C bond formation .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The iodine atom undergoes facile displacement by nucleophiles (e.g., amines, thiols) to form C–N or C–S bonds. For instance, reaction with pyrrolidine yields 1-diethoxyphosphoryl-2-pyrrolidinobutane, a potential ligand in catalysis .
Cross-Coupling Reactions
In Negishi or Suzuki couplings, the iodide serves as an electrophilic partner. Palladium-catalyzed coupling with arylboronic acids generates biarylphosphonates, valuable in medicinal chemistry .
Oxidation and Reduction
The phosphonate group is resistant to oxidation, but the iodide can be reduced to a hydrocarbon using LiAlH₄, yielding 1-diethoxyphosphoryl-butane .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s dual functionality enables its use in synthesizing alkylphosphonate prodrugs, which enhance drug bioavailability. For example, antiviral agents like tenofovir analogs employ similar phosphonate backbones .
Material Science
In polymer chemistry, it acts as a chain-transfer agent, controlling molecular weight during radical polymerizations. The iodine terminus initiates controlled radical polymerization (e.g., RAFT) .
Agrochemicals
Phosphonate derivatives are explored as herbicides due to their ability to inhibit plant enzymes like 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) .
Future Research Directions
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Catalytic Applications: Investigating its role in asymmetric catalysis, leveraging the phosphonate group’s chelating ability.
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Bioconjugation: Developing site-specific protein modifiers using iodine-mediated cross-linking.
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Environmental Impact: Assessing biodegradation pathways to address ecological persistence.
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